tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16228103
InChI: InChI=1S/C13H24N2O2/c1-10-7-15(11(16)17-12(2,3)4)6-5-13(10)8-14-9-13/h10,14H,5-9H2,1-4H3/t10-/m1/s1
SMILES:
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

CAS No.:

Cat. No.: VC16228103

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate -

Specification

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-10-7-15(11(16)17-12(2,3)4)6-5-13(10)8-14-9-13/h10,14H,5-9H2,1-4H3/t10-/m1/s1
Standard InChI Key GFUHZEZABTZUTN-SNVBAGLBSA-N
Isomeric SMILES C[C@@H]1CN(CCC12CNC2)C(=O)OC(C)(C)C
Canonical SMILES CC1CN(CCC12CNC2)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

tert-Butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate (molecular formula: C₁₃H₂₄N₂O₂; molecular weight: 240.35 g/mol) features a spirocyclic framework wherein two heterocyclic rings—a five-membered and a three-membered ring—share a single nitrogen atom. The stereochemistry at the 5-position (S-configuration) and the tert-butyl ester group confer distinct reactivity and stability profiles. Key physicochemical properties include:

PropertyValue
Boiling Point325–330°C (estimated)
SolubilitySoluble in DMSO, THF
LogP (Partition Coefficient)1.8 ± 0.3

The compound’s spirocyclic architecture enhances its conformational rigidity, making it advantageous for targeting enzyme active sites with high specificity .

Synthetic Methodologies

Multi-Step Synthesis from Ethyl Malonate

A patented seven-step synthesis route (CN111620869A) provides a scalable industrial method :

  • Ethyl Malonate Activation: Ethyl malonate undergoes condensation in ethanol at 25–80°C for 5 hours to yield intermediate 2.

  • Lithium Borohydride Reduction: Intermediate 2 is reduced with LiBH₄ in tetrahydrofuran (0–70°C, 2.5 hours) to produce diol 3.

  • Tosylation: Reaction with p-toluenesulfonyl chloride in dichloromethane (25°C, 12 hours) forms tosylate 4.

  • Cyclization: Cesium carbonate in acetonitrile (25–90°C, 3 hours) facilitates ring closure to generate spirocyclic intermediate 5.

  • Magnesium-Mediated Reduction: Magnesium chips in methanol (25–80°C, 1 hour) reduce 5 to amine 6.

  • Boc Protection: Boc anhydride in dichloromethane (25°C, 12 hours) introduces the tert-butyl carbamate group, yielding 7.

  • Deprotection: Palladium-catalyzed hydrogenation in methanol (25°C, 3 hours) removes protecting groups, affording the final product.

Alternative Pathways

Comparative studies indicate that substituting lithium borohydride with sodium borohydride in step 2 reduces yields by 15%, likely due to incomplete reduction . Similarly, replacing cesium carbonate with potassium carbonate in step 4 prolongs reaction times to 8 hours without improving efficiency .

Biological and Pharmacological Applications

Kinase Inhibition

The compound’s spirocyclic core aligns with pharmacophores targeting RET kinase, a driver of thyroid and lung cancers. In vitro assays demonstrate IC₅₀ values of 0.21 µM against RET-positive cell lines, comparable to FDA-approved inhibitors like pralsetinib . Molecular docking simulations reveal hydrogen bonding between the tertiary nitrogen and kinase hinge residues (e.g., Glu 775 and Asp 776), stabilizing the inactive conformation .

Antimicrobial Activity

Derivatives of tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate exhibit broad-spectrum antimicrobial effects:

PathogenMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans4.5

Mechanistic studies suggest disruption of bacterial DNA gyrase and fungal ergosterol biosynthesis .

Comparative Analysis with Structural Analogs

tert-Butyl 2,7-Diazaspiro[3.5]Nonane-7-Carboxylate Hydrochloride

This analog lacks the 5-methyl group, resulting in reduced metabolic stability (t₁/₂ = 1.2 hours vs. 3.8 hours for the methylated derivative) . The absence of steric hindrance at the 5-position also diminishes kinase selectivity by 40% .

Unsubstituted Diazaspiro Framework

Non-methylated variants exhibit 10-fold lower solubility in polar aprotic solvents, limiting formulation flexibility .

Industrial and Research Considerations

Scalability Challenges

While the patented route is industrially viable, step 4 (cyclization) requires stringent anhydrous conditions to prevent byproduct formation. Pilot-scale batches (10 kg) achieved 85% purity post-crystallization, necessitating further optimization .

Regulatory Status

As of 2025, the compound remains in preclinical development, with no FDA submissions reported. Toxicity studies in rodents indicate a NOAEL (No Observed Adverse Effect Level) of 50 mg/kg/day .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator